molecular formula C20H17N5O3S B2648835 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1189709-20-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Katalognummer B2648835
CAS-Nummer: 1189709-20-3
Molekulargewicht: 407.45
InChI-Schlüssel: YNIZBRJJHBTDMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Positive Inotropic Activity

Research into the synthesis and positive inotropic activity of certain derivatives, such as N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, has shown promising results. These compounds have been evaluated for their capacity to increase the stroke volume in isolated rabbit heart preparations, indicating potential applications in treating heart failure. The inotropic effects of these compounds, along with their chronotropic effects, suggest a possible therapeutic value in cardiovascular diseases (Zhang et al., 2008).

Antidepressant Potential

The synthesis and evaluation of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have demonstrated their potential as rapid-onset antidepressants. This novel class of compounds exhibits significant activity in Porsolt's behavioral despair model in rats, suggesting their therapeutic potential as antidepressants. Their ability to bind avidly to adenosine A1 and A2 receptors highlights a unique mechanism of action that could be exploited for the treatment of depression (Sarges et al., 1990).

Antimalarial and Antiviral Properties

N-(phenylsulfonyl)acetamide derivatives have been investigated for their antimalarial activity, demonstrating the synthesis of compounds with significant in vitro antimalarial properties. These studies suggest the potential use of these derivatives in developing new antimalarial drugs. Additionally, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties have been characterized, offering insights into their safety and efficacy profiles (Fahim & Ismael, 2021).

Antimicrobial Activity

The synthesis and evaluation of various derivatives have revealed their antimicrobial potential against a range of bacterial and fungal strains. For instance, the synthesis of 3,4,5-trisubstituted triazole derivatives bearing the quinoline ring has shown notable antimicrobial activity, indicating their utility in addressing antibiotic resistance issues (Yurttaş et al., 2020).

Electrochemical Applications

The combination of benzotriazole and quinoxaline units has led to the synthesis of novel polymers with promising electrochemical properties. These polymers exhibit both p- and n-type doping properties and have been found to have small band gaps, making them potential materials for optoelectronic applications (Ozdemir et al., 2012).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-2-17-23-24-19-20(22-13-5-3-4-6-14(13)25(17)19)29-10-18(26)21-12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIZBRJJHBTDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.